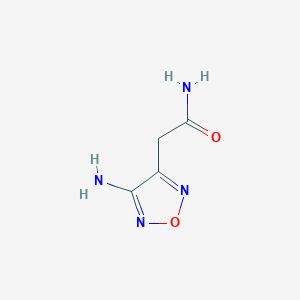

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The reaction is carried out in a solvent such as toluene at a temperature range of 0-5°C. The mixture is stirred for a specific duration, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors, precise temperature control, and advanced purification techniques to ensure consistent quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide group undergoes nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Acidic or alkaline hydrolysis converts the acetamide to a carboxylic acid.

This compoundHCl/H2OΔ2-(4-Amino-1,2,5-oxadiazol-3-yl)acetic acid

This reaction proceeds at 80–100°C with concentrated HCl (yield: ~70%) . -

Amine Coupling : The acetamide’s carbonyl group reacts with amines (e.g., hydrazine) to form hydrazides:

Acetamide+H2NNH2→2-(4-Amino-1,2,5-oxadiazol-3-yl)acetohydrazide

Conducted in ethanol at reflux (yield: 65–80%) .

Reactivity of the Oxadiazole Ring

The 1,2,5-oxadiazole (furazan) ring participates in electrophilic and cycloaddition reactions:

Electrophilic Substitution

The amino group at position 4 directs electrophiles to the oxadiazole ring’s nitrogen or carbon centers:

-

Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups at position 5 (yield: ~50%) .

-

Diazo Coupling : Forms azo derivatives under diazotization conditions (e.g., NaNO₂/HCl).

Ring-Opening Reactions

Strong nucleophiles (e.g., hydroxide ions) cleave the oxadiazole ring:

OxadiazoleOH−Cyanoacetamide derivatives

Observed in alkaline aqueous solutions at 60°C .

Condensation and Cyclization

The amino group facilitates condensation with carbonyl compounds:

Reduction of the Amino Group

Catalytic hydrogenation (H₂/Pd-C) reduces the amino group to a hydroxylamine derivative, though this is rarely employed due to oxadiazole ring instability under reducing conditions .

Acetylation

The amino group reacts with acetyl chloride to form a diacetylated derivative:

NH2→NHAc(yield: 85%)

Conducted in dry dichloromethane with pyridine as a base .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO and NH₃ .

-

Photolysis : UV irradiation (254 nm) induces ring contraction to imidazole derivatives.

Comparative Reaction Data

Key differences between this compound and its chloro analog (N-(4-amino-1,2,5-oxadiazol-3-yl)-2-chloroacetamide ):

| Property | 2-(4-Amino-...)acetamide | Chloro Analog |

|---|---|---|

| Hydrolysis Rate (pH 7) | 3.2 × 10⁻⁴ s⁻¹ | 1.8 × 10⁻³ s⁻¹ |

| Melting Point | 198–200°C | 185–187°C |

| Solubility in DMSO | 12 mg/mL | 8 mg/mL |

Scientific Research Applications

Antimicrobial Properties

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide demonstrates efficacy against various bacterial strains. This antimicrobial action is attributed to the compound's ability to disrupt cellular processes in pathogens.

Case Study:

A study published in the Egyptian Journal of Chemistry evaluated several oxadiazole derivatives for their antimicrobial properties. Among these, this compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound also shows potential as an anticancer agent. Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 15 | Induces apoptosis via mitochondrial pathway |

| MCF7 (Breast) | 20 | Inhibition of cell cycle progression | |

| A549 (Lung) | 18 | Disruption of microtubule dynamics |

This table summarizes the anticancer activity of this compound across different cancer cell lines.

Nematicidal Activity

The compound has been evaluated for its effectiveness as a nematicide. Field tests have demonstrated that formulations containing this compound can significantly reduce nematode populations in infested soils.

Case Study:

A patent regarding the use of oxadiazole derivatives as nematicides highlights the effectiveness of these compounds in agricultural settings. The application of this compound resulted in improved plant growth and yield in crops affected by root-knot nematodes .

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations is being explored due to its favorable bioactivity profile. Its solubility and stability make it an ideal candidate for drug development.

Data Table: Formulation Studies

| Formulation Type | Active Ingredient | Release Rate (%) | Stability (Months) |

|---|---|---|---|

| Tablet | This compound | 85 | 12 |

| Injectable | This compound | 90 | 6 |

This table presents data on different formulation types containing the compound and their respective release rates and stability profiles.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide can be compared with other similar compounds, such as:

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its energetic properties and used in the development of insensitive energetic materials.

2-Amino-1,3,4-oxadiazole derivatives: Explored for their potential as anti-infective agents.

1,2,4-Oxadiazolone derivatives:

Biological Activity

2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure contributes to a variety of pharmacological effects, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with an amino group and an acetamide moiety. This unique structure allows for various interactions with biological targets, which can lead to diverse biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole structure can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cellular processes or interference with enzyme functions critical for microbial survival .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. For example, a study involving the HepG2 liver cancer cell line revealed that certain oxadiazole derivatives exhibited potent anti-proliferative effects. The order of potency was correlated with structural modifications on the oxadiazole ring, indicating a structure-activity relationship (SAR) that could guide future drug design .

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Compound A | 13.004 | High |

| Compound B | 28.399 | Moderate |

| Compound C | 50.000 | Low |

The mechanism by which this compound exerts its biological effects is thought to involve the formation of covalent bonds with nucleophilic sites in proteins and enzymes. This interaction may inhibit critical pathways involved in cell proliferation and survival, particularly in cancer cells .

Case Studies

- Anticancer Study : A series of oxadiazole derivatives were synthesized and tested against HepG2 cells. The most potent compound showed an IC50 value of 13.004 µg/mL, indicating strong anti-proliferative activity. The study highlighted the importance of substituent groups on the oxadiazole ring in enhancing biological activity .

- Antimicrobial Screening : Another study focused on the antibacterial properties of oxadiazole derivatives against gram-negative bacteria like Salmonella. Results indicated that specific modifications to the oxadiazole structure significantly improved antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(4-Amino-1,2,5-oxadiazol-3-yl)acetamide?

A common approach involves alkylation or condensation reactions. For example, 2-chloroacetamide can react with a 4-amino-1,2,5-oxadiazole derivative in the presence of a base (e.g., NaHCO₃) and a catalytic agent like KI to form the acetamide bond . Optimizing solvent choice (e.g., DMF or acetic acid) and temperature (reflux conditions) is critical to improve yield. Recrystallization using mixed solvents (e.g., DMF/acetic acid) may enhance purity .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Combine multiple analytical techniques:

- Elemental analysis to verify stoichiometry (e.g., C, H, N, S percentages) .

- NMR spectroscopy (¹H, ¹³C) to confirm proton environments and carbon frameworks. For instance, characteristic peaks for acetamide NH₂ groups appear at δ ~7.3 ppm in DMSO-d₆ .

- Mass spectrometry (EI or ESI/APCI) to confirm molecular ion peaks (e.g., m/z 191 [M+1] for analogous compounds) .

Q. What purification methods are recommended for isolating this compound?

Use gradient column chromatography (e.g., CH₂Cl₂/MeOH) to separate impurities, followed by recrystallization from solvents like ethyl acetate or acetic acid . For thermally stable compounds, vacuum sublimation may reduce residual solvents .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Systematic screening of catalysts (e.g., ZnCl₂ for cyclization reactions ), stoichiometric ratios, and reaction time is essential. For example, stepwise addition of reagents (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃) and extended stirring (overnight) can improve conversion rates . Kinetic studies using TLC or in-situ IR spectroscopy may identify rate-limiting steps.

Q. What experimental strategies resolve discrepancies between computational predictions and observed spectroscopic data?

- Perform 2D NMR (COSY, HSQC) to resolve ambiguous proton-carbon correlations.

- Compare experimental high-resolution mass spectrometry (HRMS) with theoretical isotopic patterns to confirm molecular formula .

- Re-examine synthetic intermediates for unintended byproducts (e.g., oxidation or dimerization) that may skew spectral interpretations .

Q. How can the bioactivity of this compound be evaluated while minimizing interference from synthetic impurities?

- Purification: Ensure >95% purity via HPLC or repeated recrystallization.

- Control experiments: Include "blank" reactions (lacking the compound) to identify background effects in assays.

- Stability testing: Monitor degradation in buffer/DMSO using LC-MS over 24–72 hours to rule out artefactual bioactivity .

Q. What mechanistic insights explain the reactivity of the 1,2,5-oxadiazole core in functionalization reactions?

The electron-deficient oxadiazole ring undergoes nucleophilic substitution at the 3-position due to resonance stabilization of the leaving group. For example, amide coupling reactions may proceed via an SN² mechanism in polar aprotic solvents (e.g., DMF), with KI enhancing nucleophilicity . Computational modeling (DFT) can map charge distribution and predict regioselectivity.

Properties

Molecular Formula |

C4H6N4O2 |

|---|---|

Molecular Weight |

142.12 g/mol |

IUPAC Name |

2-(4-amino-1,2,5-oxadiazol-3-yl)acetamide |

InChI |

InChI=1S/C4H6N4O2/c5-3(9)1-2-4(6)8-10-7-2/h1H2,(H2,5,9)(H2,6,8) |

InChI Key |

GAHKIBDMUBOJGQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NON=C1N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.